WF11899A, also known as WF 11899A, is a novel antifungal lipopeptide antibiotic derived from the fungus Coleophoma empetri F-11899. This compound has garnered attention for its efficacy against various fungal infections, making it significant in both medical and agricultural applications. Its mechanism of action primarily involves the inhibition of β-(1,3)-D-glucan synthesis, a crucial component of the fungal cell wall, thereby compromising cell integrity and leading to cell death .
The synthesis of WF11899A involves complex fermentation techniques. The production process typically utilizes mutant strains of Coleophoma empetri, such as M-7, to enhance yield efficiency. The fermentation conditions are meticulously controlled, including parameters like pH, temperature, and nutrient availability .
The molecular structure of WF11899A consists of a fatty acid chain linked to a cyclic peptide. This structure is essential for its biological activity and interaction with fungal cell components.
WF11899A can undergo several chemical reactions:
WF11899A exerts its antifungal effects by specifically inhibiting β-(1,3)-D-glucan synthase, an enzyme critical for synthesizing β-(1,3)-D-glucan in fungal cell walls. This inhibition disrupts cell wall integrity, leading to cell lysis and ultimately fungal death. The compound targets molecular interactions that are essential for maintaining the structural stability of fungal cells .
Relevant analyses indicate that the physical state and solubility characteristics play a crucial role in determining the compound's application in both laboratory and field settings .
WF11899A has diverse applications in scientific research and industry:
The rise of invasive fungal infections, particularly in immunocompromised patients, has been paralleled by increasing resistance to conventional antifungal agents. Azoles, which target ergosterol biosynthesis, face widespread resistance in Candida and Aspergillus species due to overexpression of efflux pumps and mutations in the CYP51A gene [3]. Polyenes like amphotericin B exhibit dose-limiting nephrotoxicity, while nucleoside analogs such as flucytosine are hampered by rapid resistance development [7]. This landscape underscores the critical need for antifungals with novel mechanisms of action, particularly those targeting non-lipid cell wall components absent in mammalian cells, to overcome cross-resistance and toxicity issues [3] [5].
Echinocandins represent the first new class of antifungals developed in decades, distinguished by their inhibition of 1,3-β-D-glucan synthase—an enzyme complex essential for fungal cell wall integrity [2]. By non-competitively binding to the Fks1 subunit, they disrupt glucan polymerization, leading to osmotic instability and cell lysis [3] [6]. Clinically approved echinocandins (caspofungin, micafungin, anidulafungin) exhibit potent fungicidal activity against Candida spp. and fungistatic effects against Aspergillus spp. Their clinical utility is enhanced by low cross-resistance with azoles and favorable safety profiles compared to polyenes [2] [6]. Nevertheless, limitations such as poor oral bioavailability, variable activity against C. parapsilosis, and emerging FKS mutations necessitate continued innovation [3] [9].
WF11899A, B, and C were isolated in 1994 from the fermentation broth of Coleophoma empetri F-11899, a filamentous fungus obtained from soil samples in Japan [1] [4]. Among these, WF11899A emerged as structurally unique due to a sulfate moiety attached to its homotyrosine residue, conferring exceptional water solubility (>50 mg/mL)—a property absent in earlier echinocandins like echinocandin B or pneumocandin B₀ [1] [10]. This discovery marked a pivotal advancement in echinocandin chemistry, addressing formulation challenges that previously hindered clinical development. WF11899A’s role as the direct precursor to micafungin (developed by Astellas Pharma) cemented its significance in antifungal drug history [10] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7